molecular formula C16H10FNO2S B11325312 N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11325312
M. Wt: 299.3 g/mol
InChI Key: YSAVOAIIYGKTDJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a carboxamide group attached to the isothiochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the isothiochromene core, followed by the introduction of the fluorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxo group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted isothiochromene derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group and the isothiochromene core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiochromene derivatives and fluorophenyl-containing molecules, such as:

  • N-(3-fluorophenyl)-N′-(2-thiazolyl)urea
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

N-(3-fluorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the isothiochromene core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C16H10FNO2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C16H10FNO2S/c17-11-5-3-6-12(9-11)18-15(19)14-8-10-4-1-2-7-13(10)16(20)21-14/h1-9H,(H,18,19)

InChI Key

YSAVOAIIYGKTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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